molecular formula C6H7BrN2 B11774530 1-Allyl-3-bromo-1H-pyrazole

1-Allyl-3-bromo-1H-pyrazole

Katalognummer: B11774530
Molekulargewicht: 187.04 g/mol
InChI-Schlüssel: GPVUISADMSOGBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-3-bromo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of an allyl group at position 1 and a bromine atom at position 3 makes this compound unique and of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allyl-3-bromo-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between allyl hydrazine and 3-bromo-2-pyrazoline can yield this compound under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-3-bromo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of catalysts.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: 1-Allyl-3-azido-1H-pyrazole, 1-Allyl-3-cyano-1H-pyrazole.

    Oxidation Products: this compound oxide.

    Reduction Products: 1-Allyl-3-bromo-1H-pyrazoline.

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-bromo-1H-pyrazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Allyl-3-bromo-1H-pyrazole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The allyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

    1-Allyl-3-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-Allyl-3-iodo-1H-pyrazole: Contains an iodine atom, which can influence its reactivity and biological activity.

    1-Allyl-3-fluoro-1H-pyrazole: The presence of a fluorine atom can significantly alter the compound’s properties.

Uniqueness: 1-Allyl-3-bromo-1H-pyrazole is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H7BrN2

Molekulargewicht

187.04 g/mol

IUPAC-Name

3-bromo-1-prop-2-enylpyrazole

InChI

InChI=1S/C6H7BrN2/c1-2-4-9-5-3-6(7)8-9/h2-3,5H,1,4H2

InChI-Schlüssel

GPVUISADMSOGBO-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C=CC(=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.